
4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound with a complex structure It belongs to the pyridazinone class of compounds, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core pyridazinone structure. This can be achieved by reacting ethyl hydrazinecarboxylate with an appropriate diketone under acidic conditions to form the pyridazinone ring.
Alkylation: The 2-ethyl group is introduced through an alkylation reaction, often using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Propoxy Substitution: The propoxy group is attached via a nucleophilic substitution reaction, where the pyridazinone is reacted with 1-(4-cyclohexylphenyl)propanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, compounds of the pyridazinone class have shown promise in treating conditions such as inflammation, cardiovascular diseases, and cancer. Research is ongoing to determine the specific therapeutic potential of this compound.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(1-phenylpropoxy)-2-ethylpyridazin-3(2H)-one: Lacks the cyclohexyl group, which may affect its biological activity.
5-(1-(4-Cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one: Lacks the chlorine atom, which could influence its reactivity and interactions.
4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-methylpyridazin-3(2H)-one: Has a methyl group instead of an ethyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the chlorine atom and the cyclohexylphenyl group in 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one makes it unique. These groups can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
88093-63-4 |
|---|---|
Molecular Formula |
C21H27ClN2O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-chloro-5-[1-(4-cyclohexylphenyl)propoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C21H27ClN2O2/c1-3-18(26-19-14-23-24(4-2)21(25)20(19)22)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-15,18H,3-9H2,1-2H3 |
InChI Key |
KXSGKHKFGBNGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2CCCCC2)OC3=C(C(=O)N(N=C3)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
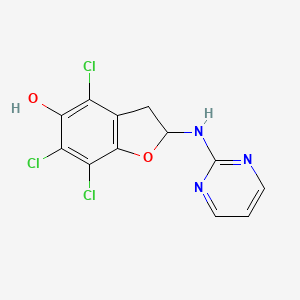
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
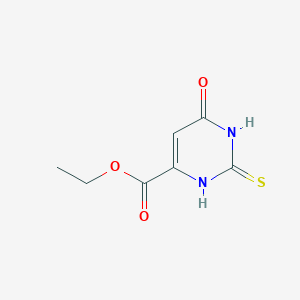


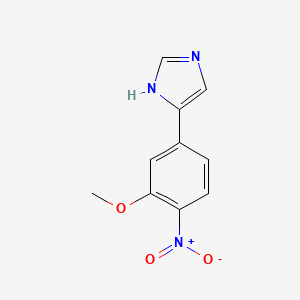
![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
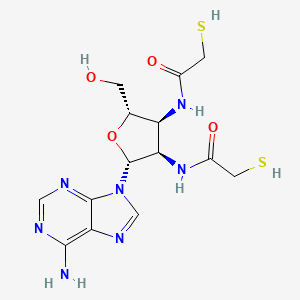
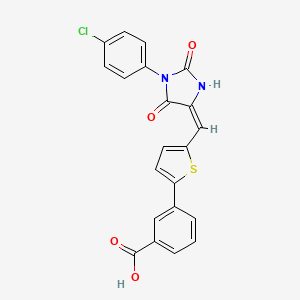

![(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12927921.png)
